4-Chloro-7-methoxypyrido[3,2-d]pyrimidine CAS number search
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine CAS number search
The following technical guide details the identification, synthesis, and application of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine .
Core Scaffold for Kinase Inhibitor Development[1]
Part 1: Executive Summary & Identification
4-Chloro-7-methoxypyrido[3,2-d]pyrimidine is a specialized heterocyclic intermediate used primarily in the discovery of tyrosine kinase inhibitors (TKIs). Its fused bicyclic structure—comprising a pyridine ring fused to a pyrimidine ring—serves as a pharmacophore scaffold for targeting enzymes such as HER2 , Axl , and Mer . The chlorine atom at the C4 position is highly reactive, functioning as a "warhead" for nucleophilic aromatic substitution (
Chemical Identity Table
| Property | Specification |
| Chemical Name | 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine |
| CAS Registry Number | 1256811-43-4 |
| Molecular Formula | |
| Molecular Weight | 195.61 g/mol |
| MDL Number | MFCD18260281 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; hydrolyzes in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |
Part 2: Synthetic Pathways & Methodology
The synthesis of 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine typically follows a convergent route starting from substituted picoline derivatives. The process involves constructing the fused pyrimidine ring followed by functional group manipulation to install the chlorine atom.
Mechanism of Synthesis
The most robust pathway identified in patent literature (e.g., for HER2 and Axl inhibitors) involves a Cyclization-Substitution-Chlorination sequence.
Step 1: Precursor Cyclization
-
Starting Material: 5-Bromo-3-aminopicolinonitrile (or 5-methoxy analog).
-
Reagent: Formamide or Formamidine acetate.
-
Conditions: High temperature (140–150°C).[1]
-
Product: 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one (Intermediate A).
-
Note: If starting with the 5-methoxy precursor, this yields the 7-methoxy intermediate directly.
Step 2: Methoxylation (If Halogenated Precursor Used)
-
Substrate: Intermediate A (7-Bromo or 7-Fluoro analog).
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.[2]
-
Mechanism: Nucleophilic Aromatic Substitution (
) on the pyridine ring. -
Conditions: Microwave irradiation or reflux (approx. 90–150°C).[1][2]
-
Product: 7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one (Key Intermediate B).
-
Validation: This step installs the critical 7-methoxy group required for the target CAS 1256811-43-4.
Step 3: Deoxychlorination (The Critical Step)
-
Substrate: 7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one.
-
Reagent: Phosphorus Oxychloride (
). -
Catalyst:
-Diisopropylethylamine (DIPEA) or catalytic DMF. -
Conditions: Reflux (80–110°C) for 2–4 hours under anhydrous conditions.
-
Mechanism: The carbonyl oxygen attacks the phosphorus, creating a good leaving group, which is then displaced by the chloride ion.
-
Product: 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine .[1][3][4][5][6][7][8][9][10][11]
Synthesis Visualization (Graphviz)
Figure 1: Step-wise synthetic route from picolinonitrile precursors to the target chloropyridopyrimidine.
Part 3: Medicinal Chemistry Applications
This compound is a "privileged scaffold" in drug discovery, particularly for oncology.
Kinase Inhibition (HER2, Axl, Mer)
The pyrido[3,2-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinase enzymes.
-
C4-Position: The chlorine is displaced by an aniline or amine. This new group forms hydrogen bonds with the "hinge region" of the kinase.
-
C7-Methoxy: This substituent projects into the solvent-exposed area or specific hydrophobic pockets (e.g., the ribose binding pocket), improving potency and solubility compared to the unsubstituted analog.
Structure-Activity Relationship (SAR) Workflow
Researchers utilize CAS 1256811-43-4 to generate libraries of compounds:
-
Reaction: Mix CAS 1256811-43-4 with various substituted anilines in isopropanol or n-butanol.
-
Condition: Acid catalysis (p-TsOH) or thermal heating.
-
Result: Rapid generation of 4-amino-7-methoxypyrido[3,2-d]pyrimidine derivatives.
Part 4: Handling & Safety Protocols
Warning: This compound is a reactive electrophile and a potential skin sensitizer.
-
Moisture Sensitivity: The C4-Chlorine bond is labile. Exposure to atmospheric moisture will hydrolyze the compound back to the inactive 4-hydroxy precursor (Intermediate B). Always store in a desiccator or under inert gas.
-
Toxicity: Like many kinase inhibitor intermediates, treat as potentially cytotoxic.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.
-
References
-
PubChem. 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine - Compound Summary.[8] National Library of Medicine. Link[3][4]
-
Combi-Blocks. Product QM-7479: 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine.[4][9][10]Link
-
Google Patents. Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase (Use of 7-methoxy intermediate). Patent US9309263B2. Link
-
Google Patents. Compounds for the treatment of kinase dependent disorders (Synthesis of 7-methoxypyrido[3,2-d]pyrimidin-4-ol). Patent Application BR112020015199A2. Link
-
BidePharm. CAS: 1256811-43-4 Product Details.[3][4][6][7][9]Link
Sources
- 1. JP2024089651A - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 2. BR112020015199A2 - compounds for the treatment of kinase dependent disorders - Google Patents [patents.google.com]
- 3. 676602-23-6|4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole|BLD Pharm [bldpharm.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. 4-chloro-7-methoxypyrido[3,2-d]pyrimidine (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 6. 4-chloro-7-methoxypyrido[3,2-d]pyrimidine - CAS:1256811-43-4 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]
- 7. 4-chloro-7-methoxypyrido[3,2-d]pyrimidine - CAS:1256811-43-4 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]
- 8. PubChemLite - VDSBLLZHATXYRY-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 9. 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine | CymitQuimica [cymitquimica.com]
- 10. US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof - Google Patents [patents.google.com]
- 11. CAS:1256811-43-4, 4-Chloro-7-methoxypyrido[3,2-d]pyrimidine-毕得医药 [bidepharm.com]
